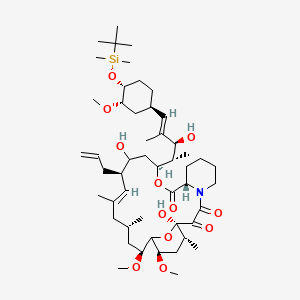
22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 is a synthetic derivative of the immunosuppressant drug FK-506 (Tacrolimus). This compound is characterized by the presence of a tert-butyldimethylsilyloxy group, which enhances its stability and bioavailability. The molecular formula of this compound is C50H85NO12Si, and it has a molecular weight of 920.29 g/mol .
Vorbereitungsmethoden
The synthesis of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 involves multiple steps, starting from the parent compound FK-506. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups in FK-506 are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Oxidation: The protected compound undergoes selective oxidation to introduce the hydroxy group at the 22nd position.
Deprotection: The tert-butyldimethylsilyl groups are removed under mild acidic conditions to yield the final product
Analyse Chemischer Reaktionen
22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 22nd position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other protective groups or functional groups to modify its properties
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like lithium aluminum hydride, and bases like imidazole. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Immunosuppressive Studies: It is used to study the mechanisms of immunosuppression and to develop new immunosuppressive drugs.
Protein Binding Studies: The compound is used to investigate the binding interactions with proteins such as FKBP12.
Drug Development: It serves as a lead compound for the development of new drugs with improved stability and bioavailability
Wirkmechanismus
The mechanism of action of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 involves binding to the immunophilin FKBP12. This binding inhibits the activity of calcineurin, a phosphatase involved in the activation of T-cells. By inhibiting calcineurin, the compound prevents the transcription of interleukin-2 and other cytokines, leading to immunosuppression .
Vergleich Mit ähnlichen Verbindungen
22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 is unique due to the presence of the tert-butyldimethylsilyloxy group, which enhances its stability and bioavailability compared to other derivatives of FK-506. Similar compounds include:
FK-506 (Tacrolimus): The parent compound, widely used as an immunosuppressant.
33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506: Another derivative with different protective groups
These similar compounds share the core structure of FK-506 but differ in their protective groups and, consequently, their stability and bioavailability.
Eigenschaften
IUPAC Name |
(1R,9S,12S,15R,16E,19S,21S,23R,25R)-12-[(E,2S,3S)-5-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]-3-hydroxy-4-methylpent-4-en-2-yl]-1,14-dihydroxy-21,23-dimethoxy-17,19,25-trimethyl-15-prop-2-enyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H85NO12Si/c1-15-18-36-24-30(2)23-31(3)25-42(59-11)45-43(60-12)27-33(5)50(57,62-45)46(54)47(55)51-22-17-16-19-37(51)48(56)61-40(29-38(36)52)34(6)44(53)32(4)26-35-20-21-39(41(28-35)58-10)63-64(13,14)49(7,8)9/h15,24,26,31,33-45,52-53,57H,1,16-23,25,27-29H2,2-14H3/b30-24+,32-26+/t31-,33+,34+,35-,36+,37-,38?,39+,40-,41-,42-,43+,44+,45?,50+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXDKYAIMAMUAT-FGORAWGBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(C(C=C(C1)C)CC=C)O)C(C)C(C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)O)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2[C@@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC([C@@H](/C=C(/C1)\C)CC=C)O)[C@@H](C)[C@@H](/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O[Si](C)(C)C(C)(C)C)/C)O)O)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H85NO12Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857843 |
Source


|
| Record name | PUBCHEM_71749361 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
920.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134556-79-9 |
Source


|
| Record name | PUBCHEM_71749361 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














